2-(benzylsulfanyl)-N'-[(E)-(4-cyanophenyl)methylidene]propanehydrazide
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Overview
Description
2-(benzylsulfanyl)-N’-[(E)-(4-cyanophenyl)methylidene]propanehydrazide is an organic compound with a complex structure that includes benzylsulfanyl and cyanophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(4-cyanophenyl)methylidene]propanehydrazide typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with a suitable halide to form the benzylsulfanyl intermediate. This intermediate is then reacted with a hydrazide derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N’-[(E)-(4-cyanophenyl)methylidene]propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(benzylsulfanyl)-N’-[(E)-(4-cyanophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(4-cyanophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)benzonitrile
- 2-(benzylsulfanyl)ethylpyridine
- 2-(benzylsulfanyl)benzoate
Uniqueness
2-(benzylsulfanyl)-N’-[(E)-(4-cyanophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[(E)-(4-cyanophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H17N3OS/c1-14(23-13-17-5-3-2-4-6-17)18(22)21-20-12-16-9-7-15(11-19)8-10-16/h2-10,12,14H,13H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
KGMMAPMPBILQSL-UDWIEESQSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)C#N)SCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)C#N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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